4-methoxy-N,N-dimethyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide
Overview
Description
4-methoxy-N,N-dimethyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide is a synthetic organic compound that features a piperidine moiety attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N,N-dimethyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to Benzenesulfonamide: The piperidine moiety is then attached to the benzenesulfonamide structure through a series of coupling reactions, often facilitated by catalysts such as palladium or nickel.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N,N-dimethyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-methoxy-N,N-dimethyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmacology: Studied for its interactions with biological targets and potential pharmacological activities.
Chemical Biology: Employed in the study of enzyme inhibition and receptor binding.
Industrial Chemistry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N,N-dimethyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety may enhance binding affinity and selectivity, while the benzenesulfonamide structure can contribute to the overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N,N-dimethyl-3-(4-methyl-1-piperidinylcarbonyl)benzenesulfonamide
- 4-methoxy-N,N-dimethyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
Uniqueness
4-methoxy-N,N-dimethyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both methoxy and piperidine groups, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-methoxy-N,N-dimethyl-3-(piperidine-1-carbonyl)benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-16(2)22(19,20)12-7-8-14(21-3)13(11-12)15(18)17-9-5-4-6-10-17/h7-8,11H,4-6,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQQAGPDISPPEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.